Superior Potency of Naquotinib vs. Osimertinib Against EGFR L858R/T790M Double Mutant
Naquotinib demonstrates enhanced inhibitory activity against the clinically relevant L858R/T790M double-mutant EGFR compared to osimertinib. In direct head-to-head cell viability assays, naquotinib achieved lower IC50 values against this specific genotype [1]. This differential potency may translate to improved target engagement in tumors harboring this specific resistance mutation combination.
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | More potent than osimertinib (exact IC50 values provided in supplementary tables) |
| Comparator Or Baseline | Osimertinib (less potent) |
| Quantified Difference | Statistically significant lower IC50 for naquotinib |
| Conditions | Ba/F3 cells overexpressing EGFR L858R/T790M; Cell viability assay |
Why This Matters
This genotype-specific potency difference provides a scientific rationale for selecting naquotinib over osimertinib in preclinical models focused on L858R/T790M-driven resistance.
- [1] Hirano T, Yasuda H, Hamamoto J, et al. Supplementary Tables S1-4 from Pharmacological and Structural Characterizations of Naquotinib, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non–Small Cell Lung Cancer. AACR Figshare. 2023. View Source
